molecular formula C9H18F2N2S B15253561 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine

Cat. No.: B15253561
M. Wt: 224.32 g/mol
InChI Key: NBVDBPRWUUMJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine is a synthetic organic compound that belongs to the class of thiomorpholine derivatives This compound is characterized by the presence of a thiomorpholine ring substituted with dimethyl groups and a difluoropropan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine typically involves the following steps:

    Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with an epoxide or a halohydrin in the presence of a base.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Difluoropropan-1-amine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amine group to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated carbon atoms, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Substituted thiomorpholine derivatives.

Scientific Research Applications

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine Derivatives: Compounds with similar thiomorpholine rings but different substituents.

    Fluorinated Amines: Compounds with similar difluoropropan-1-amine moieties but different ring structures.

Uniqueness

3-(2,3-Dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine is unique due to the combination of its thiomorpholine ring with dimethyl and difluoropropan-1-amine substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C9H18F2N2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(2,3-dimethylthiomorpholin-4-yl)-2,2-difluoropropan-1-amine

InChI

InChI=1S/C9H18F2N2S/c1-7-8(2)14-4-3-13(7)6-9(10,11)5-12/h7-8H,3-6,12H2,1-2H3

InChI Key

NBVDBPRWUUMJOM-UHFFFAOYSA-N

Canonical SMILES

CC1C(SCCN1CC(CN)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.